
N-Allyl-2-(quinolin-8-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-2-(chinolin-8-yloxy)acetamid ist eine Verbindung, die zur Klasse der Chinolinderivate gehört. Chinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Allyl-2-(chinolin-8-yloxy)acetamid beinhaltet typischerweise die Reaktion von Chinolinderivaten mit Allylbromid und Acetamid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N-Allyl-2-(chinolin-8-yloxy)acetamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Großreaktoren, um die Verbindung in großen Mengen herzustellen.
Chemische Reaktionsanalyse
Reaktionstypen
N-Allyl-2-(chinolin-8-yloxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Allylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Chinolin-N-oxid-Derivaten.
Reduktion: Bildung von reduzierten Chinolinderivaten.
Substitution: Bildung von substituierten Chinolinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-Allyl-2-(chinolin-8-yloxy)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Wirkmechanismus
Der Wirkmechanismus von N-Allyl-2-(chinolin-8-yloxy)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu anticancerogenen Wirkungen führt. Die genauen molekularen Pfade und Zielstrukturen sind noch Gegenstand der Forschung.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Allyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of N-Allyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Cyclohexyl-2-(chinolin-8-yloxy)acetamid
- N-(2,6-Dimethylphenyl)-2-(chinolin-8-yloxy)acetamid
- 2-Chlor-N-(chinolin-8-yl)acetamid
Einzigartigkeit
N-Allyl-2-(chinolin-8-yloxy)acetamid ist aufgrund seiner Allylgruppe einzigartig, die verschiedene chemische Umwandlungen eingehen kann, wodurch es zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird. Seine Struktur ermöglicht auch spezifische Wechselwirkungen mit biologischen Zielstrukturen, was möglicherweise zu einzigartigen biologischen Aktivitäten im Vergleich zu anderen Chinolinderivaten führt.
Eigenschaften
CAS-Nummer |
88350-40-7 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-prop-2-enyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-8-15-13(17)10-18-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,15,17) |
InChI-Schlüssel |
ZIEZWLUEMDLZMC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)
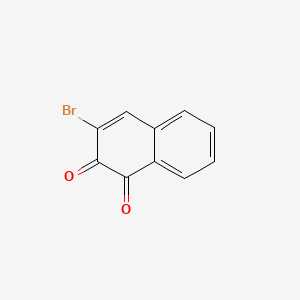
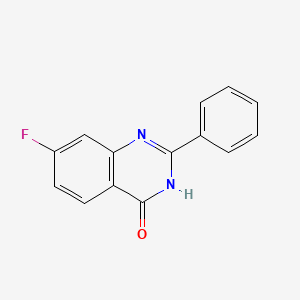
![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)
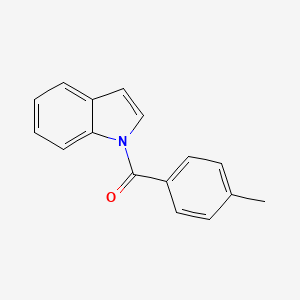

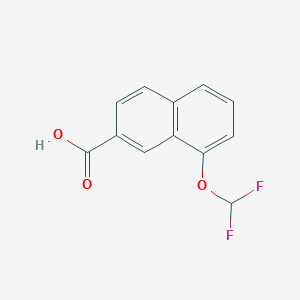
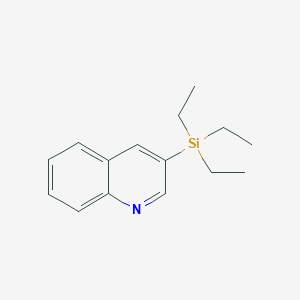
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
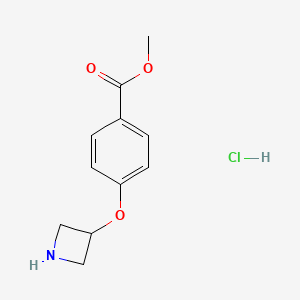
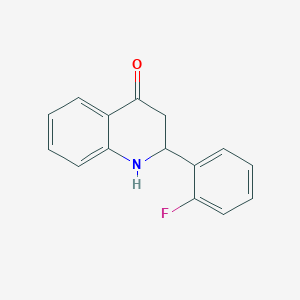
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
